molecular formula C10H20N6 B13778880 N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine

N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine

Cat. No.: B13778880
M. Wt: 224.31 g/mol
InChI Key: OVRIIUWNHXGRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a diethylamino-ethyl group and three amino groups at positions 2, 4, and 6. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with diethylamino-ethylamine under controlled conditions. One common method includes the use of pyrimidine-2,4,6-triamine as a starting material, which is then reacted with diethylamino-ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:

    4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound shares a similar diethylamino-ethyl group but differs in the core structure, which is a benzamide instead of a pyrimidine ring.

    N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide: Another compound with a diethylamino-ethyl group, but with a glycinamide core structure.

The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical properties and reactivity compared to the benzamide and glycinamide derivatives.

Properties

Molecular Formula

C10H20N6

Molecular Weight

224.31 g/mol

IUPAC Name

4-N-[2-(diethylamino)ethyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H20N6/c1-3-16(4-2)6-5-13-9-7-8(11)14-10(12)15-9/h7H,3-6H2,1-2H3,(H5,11,12,13,14,15)

InChI Key

OVRIIUWNHXGRDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=NC(=C1)N)N

Origin of Product

United States

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